molecular formula C12H17NO5 B1659827 3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID CAS No. 682804-44-0

3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID

Cat. No.: B1659827
CAS No.: 682804-44-0
M. Wt: 255.27
InChI Key: SLGONOCYZIRARZ-UHFFFAOYSA-N
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Description

3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID is an organic compound characterized by the presence of an amino group and a trimethoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4,6-trimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with an appropriate amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Carboxylation: The final step involves the carboxylation of the amine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 3-Nitro-3-(2,4,6-trimethoxyphenyl)propanoic acid.

    Reduction: Formation of 3-Amino-3-(2,4,6-trimethoxyphenyl)propanol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-(3,4,5-Trimethoxyphenyl)propanoic acid: Similar structure but lacks the amino group.

    3-(2,4-Dimethoxyphenyl)propanoic acid: Similar structure but with fewer methoxy groups.

Uniqueness

3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID is unique due to the presence of both an amino group and multiple methoxy groups, which contribute to its distinct chemical properties and potential biological activities .

Properties

CAS No.

682804-44-0

Molecular Formula

C12H17NO5

Molecular Weight

255.27

IUPAC Name

3-amino-3-(2,4,6-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H17NO5/c1-16-7-4-9(17-2)12(10(5-7)18-3)8(13)6-11(14)15/h4-5,8H,6,13H2,1-3H3,(H,14,15)

InChI Key

SLGONOCYZIRARZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C(CC(=O)O)N)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(CC(=O)O)N)OC

Origin of Product

United States

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